2,6-Diethylphenyl isocyanate
Overview
Description
2,6-Diethylphenyl isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with two ethyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.
Scientific Research Applications
2,6-Diethylphenyl isocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the production of polyurethanes, which are widely used in foams, coatings, and adhesives.
Biological Research: It is used in the modification of biomolecules for studying protein interactions and functions.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Safety and Hazards
2,6-Diethylphenyl isocyanate is toxic if swallowed or inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Relevant Papers One relevant paper is "Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides" . Another is "Structure-based shape pharmacophore modeling for the discovery of novel anesthetic compounds" .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diethylphenyl isocyanate can be synthesized through several methods:
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Phosgenation of Amines: : The most common method involves the reaction of 2,6-diethylphenylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate. [ \text{C2H5-C6H3-NH2} + \text{COCl2} \rightarrow \text{C2H5-C6H3-NCO} + 2 \text{HCl} ]
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Curtius Rearrangement: : Another method involves the thermal decomposition of acyl azides derived from 2,6-diethylbenzoic acid. This method is less commonly used due to the hazardous nature of azides. [ \text{C2H5-C6H3-CO-N3} \rightarrow \text{C2H5-C6H3-NCO} + \text{N2} ]
Industrial Production Methods
Industrial production of this compound typically involves the phosgenation method due to its efficiency and scalability. The process requires stringent safety measures due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylphenyl isocyanate undergoes several types of reactions:
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Addition Reactions: : It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{C2H5-C6H3-NCO} + \text{ROH} \rightarrow \text{C2H5-C6H3-NH-COOR} ] [ \text{C2H5-C6H3-NCO} + \text{RNH2} \rightarrow \text{C2H5-C6H3-NH-CONHR} ]
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Hydrolysis: : It reacts with water to form 2,6-diethylphenylamine and carbon dioxide. [ \text{C2H5-C6H3-NCO} + \text{H2O} \rightarrow \text{C2H5-C6H3-NH2} + \text{CO2} ]
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react readily with this compound under mild conditions to form urethanes and ureas.
Water: Hydrolysis occurs readily in the presence of water, leading to the formation of the corresponding amine and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines: Formed from hydrolysis.
Mechanism of Action
The mechanism of action of 2,6-diethylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts with nucleophiles such as alcohols, amines, and water. The reaction typically involves the formation of a tetrahedral intermediate, which then decomposes to form the final product.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: The parent compound without the ethyl substitutions.
2,6-Dimethylphenyl isocyanate: Similar structure but with methyl groups instead of ethyl groups.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Uniqueness
2,6-Diethylphenyl isocyanate is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s reactivity compared to its methyl-substituted or unsubstituted counterparts.
Properties
IUPAC Name |
1,3-diethyl-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRFKVPUCQCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408929 | |
Record name | 2,6-Diethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20458-99-5 | |
Record name | 2,6-Diethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diethylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-Diethylphenyl isocyanate in the context of butachlor degradation?
A: The research highlights the role of microbial consortia in the biodegradation of the herbicide Butachlor []. This compound was identified as one of the intermediate metabolites produced during this degradation process by a syntrophic pair of bacteria. This suggests that these microorganisms possess enzymatic pathways capable of cleaving specific bonds within the Butachlor molecule, leading to the formation of this compound and other breakdown products []. Understanding the formation and fate of such intermediates is crucial for:
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